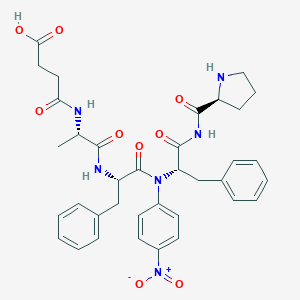

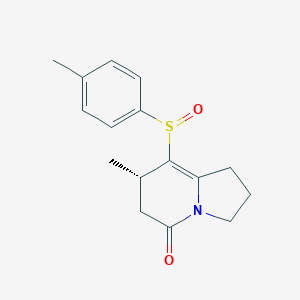

Succinimidyl-alanyl-phenylalanyl-prolyl-phenylalanine 4-nitroanilide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Biochemical and Enzymatic Applications

Cosolvent and Pressure Effects on Enzyme-catalysed Hydrolysis Reactions : Research by Held et al. (2019) explores the thermodynamics and kinetics of biochemical reactions under varying conditions of pressure and the presence of cosolvents. The study focuses on the enzymatic hydrolysis of peptides, including N-succinyl-L-phenylalanine-p-nitroanilide, under different cosolvent and pressure conditions. This research provides a foundation for understanding the enzymatic activity of peptides similar to Succinimidyl-alanyl-phenylalanyl-prolyl-phenylalanine 4-nitroanilide, highlighting the complex interplay between cosolvents, pressure, and enzymatic efficiency (Held et al., 2019).

Metabolic Disease Treatment Strategies

Novel Treatments for Phenylketonuria (PKU) : Strisciuglio and Concolino (2014) review emerging treatments for PKU, a metabolic disease characterized by a deficiency in phenylalanine hydroxylase. The article discusses the use of large neutral amino acids and enzyme therapy to manage phenylalanine levels in the brain, which may also have implications for the therapeutic use of peptides, including those related to this compound (Strisciuglio & Concolino, 2014).

Sensor and Biosensor Development

Sensors and Biosensors for Amino Acid Detection : Dinu and Apetrei (2022) provide an overview of sensors and biosensors modified with conducting polymers and molecularly imprinted polymers for the electrochemical detection of amino acids. This review emphasizes the importance of phenylalanine, tyrosine, and tryptophan, which are relevant to understanding the analytical applications of compounds like this compound in clinical diagnostics and research (Dinu & Apetrei, 2022).

Mechanism of Action

Target of Action

The primary targets of Succinimidyl-alanyl-phenylalanyl-prolyl-phenylalanine 4-nitroanilide are enzymes such as chymotrypsin, human leukocyte cathepsin G, and peptidyl prolyl isomerase . These enzymes play crucial roles in various biological processes, including protein digestion and regulation of protein folding.

Mode of Action

This compound acts as a substrate for its target enzymes . The compound’s interaction with these enzymes leads to its cleavage, resulting in a change in color that can be measured spectrophotometrically. This color change is often used to determine the activity of the target enzymes.

Biochemical Pathways

The compound is involved in the enzymatic pathways of chymotrypsin, cathepsin G, and peptidyl prolyl isomerase . The cleavage of the compound by these enzymes can affect downstream processes, including the digestion of proteins and the regulation of protein folding.

Result of Action

The cleavage of this compound by its target enzymes results in a measurable color change . This change can be used to determine the activity of the enzymes, providing valuable information about their role in various biological processes.

Properties

IUPAC Name |

4-[[(2S)-1-[[(2S)-1-(4-nitro-N-[(2S)-1-oxo-3-phenyl-1-[[(2S)-pyrrolidine-2-carbonyl]amino]propan-2-yl]anilino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H40N6O9/c1-23(38-31(43)18-19-32(44)45)33(46)39-29(21-24-9-4-2-5-10-24)36(49)41(26-14-16-27(17-15-26)42(50)51)30(22-25-11-6-3-7-12-25)35(48)40-34(47)28-13-8-20-37-28/h2-7,9-12,14-17,23,28-30,37H,8,13,18-22H2,1H3,(H,38,43)(H,39,46)(H,44,45)(H,40,47,48)/t23-,28-,29-,30-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXCXJCIVUCYJKW-SUFMYBPMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N(C2=CC=C(C=C2)[N+](=O)[O-])C(CC3=CC=CC=C3)C(=O)NC(=O)C4CCCN4)NC(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N(C2=CC=C(C=C2)[N+](=O)[O-])[C@@H](CC3=CC=CC=C3)C(=O)NC(=O)[C@@H]4CCCN4)NC(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H40N6O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20155985 |

Source

|

| Record name | Succinimidyl-alanyl-phenylalanyl-prolyl-phenylalanine 4-nitroanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20155985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

700.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128802-73-3 |

Source

|

| Record name | Succinimidyl-alanyl-phenylalanyl-prolyl-phenylalanine 4-nitroanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128802733 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Succinimidyl-alanyl-phenylalanyl-prolyl-phenylalanine 4-nitroanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20155985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide](/img/structure/B236236.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2,4-dimethoxybenzamide](/img/structure/B236245.png)

![2,3,5,6-tetrafluoro-4-methoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide](/img/structure/B236282.png)

![N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-furamide](/img/structure/B236283.png)

![N-{3-[(2-bromobenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B236291.png)

![N-{3-[(2,4-dimethoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B236292.png)

![2,3,5,6-tetrafluoro-4-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B236312.png)

![2,3,5,6-tetrafluoro-4-methoxy-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B236313.png)